molecular formula C13H16ClN5O B2535413 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone CAS No. 478032-00-7

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2535413
CAS No.: 478032-00-7
M. Wt: 293.76
InChI Key: DVUKUFKYHBRUTF-UHFFFAOYSA-N
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Description

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone is a complex organic compound that features a triazole ring substituted with dimethylamino groups and a chlorophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of dimethylamino groups via nucleophilic substitution. The final step often involves the attachment of the chlorophenyl group to the methanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its reactivity and stability make it a valuable intermediate in manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(phenyl)methanone: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

    (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone: Similar structure with the chlorine atom in a different position, potentially altering its properties.

Uniqueness

The presence of both dimethylamino groups and a chlorophenyl group in (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone makes it unique compared to other triazole derivatives

Properties

IUPAC Name

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUKUFKYHBRUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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